molecular formula C15H14O5 B602145 Phenyl 2-hydroxy-4,5-dimethoxybenzoate CAS No. 877997-98-3

Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Cat. No.: B602145
CAS No.: 877997-98-3
M. Wt: 274.272
InChI Key: JXURAFZSOJQXKD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a complex organic compound with the molecular formula C15H14O5 The primary targets of this compound are currently unknown due to limited research

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor . These properties could impact the compound’s bioavailability and its distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential as a CYP inhibitor , it may influence drug metabolism and potentially lead to drug-drug interactions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds could affect its stability and activity. For instance, its storage temperature is recommended to be at room temperature in a dry, sealed environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate typically involves the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with phenol. One common method includes the use of triphenyl phosphite and toluene as solvents, with sulfuric acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature of 110-115°C for 3.5-4.5 hours .

Industrial Production Methods: In industrial settings, the preparation involves similar esterification processes but on a larger scale. The reaction mixture is often subjected to reflux conditions to ensure complete conversion. Post-reaction, the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-hydroxy-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its role as an intermediate in pharmaceutical synthesis further highlights its importance .

Properties

IUPAC Name

phenyl 2-hydroxy-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXURAFZSOJQXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698444
Record name Phenyl 2-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877997-98-3
Record name Phenyl 2-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 10 g of xylene were suspended 1.0 g of compound (2a) and 522 mg of phenol, to which 460 μL of SOCl2 was then added dropwise before heating to reflux for 3 hours, followed by further adding 184 μL of SOCl2 and additionally heating to reflux for one hour. The reaction solvent was distilled off, followed by adding methanol to the residue before stirring. The precipitated crystal was collected by filtration to provide 880 mg of phenyl 2-hydroxy-4,5-dimethoxybenzoate (3a) at a yield of 64%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
522 mg
Type
reactant
Reaction Step Two
Name
Quantity
460 μL
Type
reactant
Reaction Step Three
Name
Quantity
184 μL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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